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Compound of Interest

Compound Name: Gardmultine

Cat. No.: B15470065

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the first total
synthesis of the complex indole alkaloid, (-)-gardmultimine A. This synthesis was achieved in a
fully stereocontrolled manner over 19 steps, starting from D-tryptophan.[1][2][3] The synthetic
strategy is notable for its use of modern synthetic methodologies, including a strategic C-H
activation, a stereocontrolled oxidative rearrangement, and a gold-catalyzed cyclization to
construct the intricate polycyclic architecture of the natural product.

Key Synthetic Highlights:

e Iridium-Catalyzed C-H Borylation/Oxidation: Introduction of the C12 methoxyl group was
accomplished via a regioselective iridium-catalyzed C-H borylation of the indole nucleus,
followed by oxidation.[1][2][3]

o Stereocontrolled Oxidative Rearrangement: The characteristic spirooxindole core of
gardmultimine A was constructed through a stereocontrolled oxidative rearrangement of an
indole precursor.[1][2][3]

e Gold-Catalyzed Transannular Conia-ene-type Cyclization: A key gold(l)-catalyzed 6-exo-dig
transannular cyclization was employed to forge the azabicyclo[2.2.2]octane skeleton and
establish the exocyclic E-alkene with high stereoselectivity.[1][2][3]

Quantitative Data Summary
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The following table summarizes the key transformations and reported yields for the 19-step
total synthesis of (-)-gardmultimine A.
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Exocyclic alkene Deprotection and
16 Ester 19 o
18 esterification
17 Ester 19 Alcohol 20 Reduction 82
Deoxygenated ) ]
18 Alcohol 20 ) ] Birch reduction 61
intermediate 21
19 Deoxygenated (-)-gardmultimine  Hydroboration- -
intermediate 21 A oxidation

Experimental Protocols: Key Transformations
Step 4 & 5: Ir-Catalyzed C-H Borylation and Oxidation

To a solution of intermediate 6 (1.0 equiv) in anhydrous THF (0.1 M) is added [Ir(cod)OMe]2
(0.025 equiv) and dtbpy (0.05 equiv). The mixture is stirred at room temperature for 10 minutes.
Pinacolborane (2.0 equiv) is then added, and the reaction mixture is heated to 80 °C for 12
hours. After cooling to room temperature, the solvent is removed under reduced pressure. The
residue is then dissolved in a mixture of THF and methanol (1:1, 0.1 M). To this solution is
added a solution of Cu(OAc)z (2.0 equiv) and DMAP (2.0 equiv) in methanol. The reaction is
stirred at room temperature for 6 hours. The mixture is then filtered through a pad of Celite, and
the filtrate is concentrated. The crude product is purified by flash column chromatography to
afford intermediate 7.

Step 8: Stereocontrolled Oxidative Rearrangement

To a solution of the carboxylic acid intermediate (1.0 equiv) in a mixture of acetic acid and
methanol (1:1, 0.05 M) at O °C is added triethylamine (3.0 equiv), followed by the dropwise
addition of t-BuOCI (1.5 equiv). The reaction mixture is stirred at 0 °C for 2 hours. The reaction
is then quenched by the addition of saturated aqueous Na=S203 solution. The aqueous layer is
extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with
saturated aqueous NaHCO:s and brine, dried over anhydrous NazSOa, filtered, and
concentrated under reduced pressure. The crude product is purified by flash column
chromatography to yield the spirooxindole 11.
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Step 14: Au(l)-Catalyzed Transannular 6-exo-dig
Cyclization

To a solution of the alkynyl silyl enol ether 16a (1.0 equiv) in a mixture of methanol and water
(10:1, 0.02 M) is added SPhosAuCl (0.05 equiv) and AgBFa4 (0.05 equiv). The reaction mixture
is stirred at room temperature for 30 minutes. The solvent is then removed under reduced
pressure, and the residue is purified by flash column chromatography to give the cyclized
product 17.

Synthetic Pathway Visualization

The following diagram illustrates the overall synthetic workflow for the total synthesis of (-)-
gardmultimine A.
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Caption: Total synthesis workflow for (-)-gardmultimine A.

Signaling Pathway and Logical Relationship
Diagram

The following diagram illustrates the key bond formations and strategic transformations in the
synthesis of (-)-gardmultimine A.
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Caption: Key strategic bond formations in the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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gardmultimine-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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